

Application Notes and Protocols for Bremelanotide (RM-49)

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Compound of Interest

Compound Name: RM 49

Cat. No.: B1679412

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Topic: Bremelanotide (RM-49) Experimental Applications

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that "RM-49" is synonymous with Bremelanotide, a melanocortin receptor agonist. The vast majority of available data pertains to its use in clinical trials for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. There is no substantive evidence in the provided search results to suggest its common use in in-vitro cell culture experiments. Therefore, these application notes focus on the clinical and physiological experimental context of Bremelanotide.

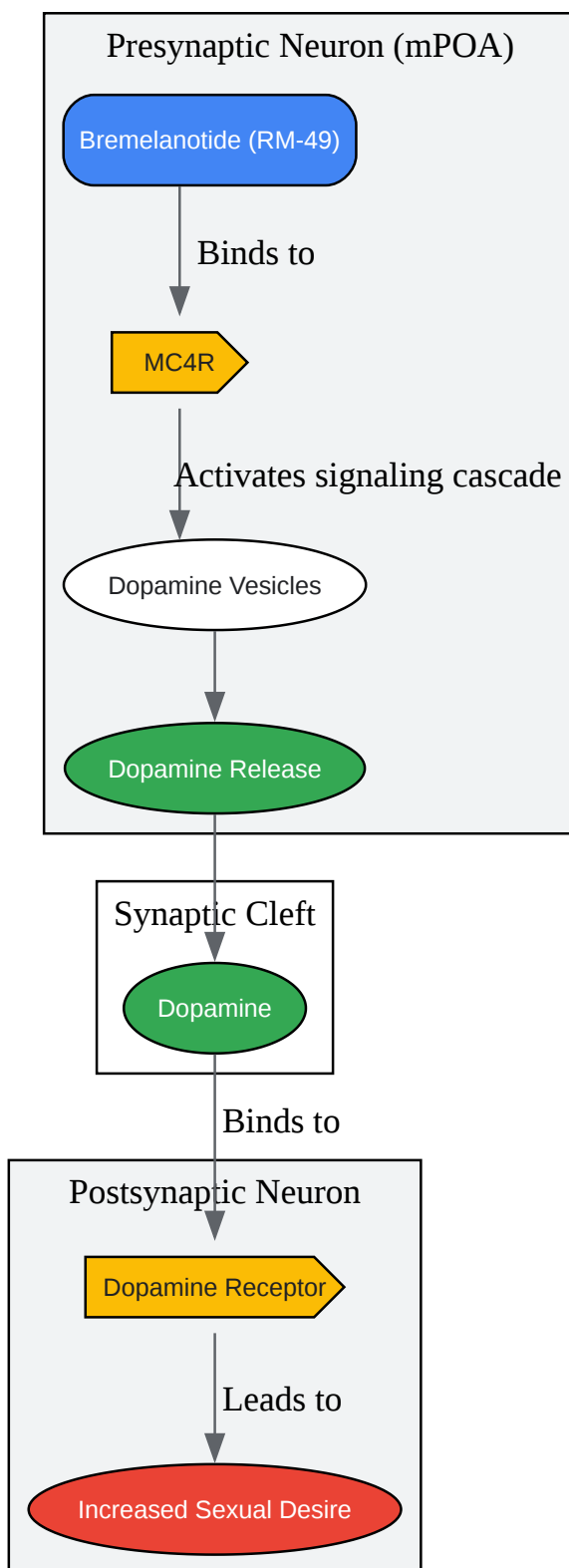
Introduction

Bremelanotide (formerly RM-49) is a synthetic analog of the naturally occurring peptide hormone α -melanocyte-stimulating hormone (α -MSH). It is a melanocortin receptor agonist that non-selectively activates several receptor subtypes, with a notable effect on the melanocortin 4 receptor (MC4R).[1] It is an FDA-approved treatment for HSDD in premenopausal women.[2] Bremelanotide is administered subcutaneously via an auto-injector in the abdomen or thigh at least 45 minutes prior to anticipated sexual activity.[2]

Mechanism of Action & Signaling Pathway

Bremelanotide's mechanism of action in treating HSDD is not fully understood, but it is believed to involve the modulation of neural pathways associated with sexual desire. It acts as an agonist at melanocortin receptors in the central nervous system.^[1] The MC4R, predominantly expressed in the medial preoptic area (mPOA) of the hypothalamus, is considered the most relevant target for its therapeutic effects.^[1] Animal studies suggest that the activation of these receptors by bremelanotide leads to an increase in the release of dopamine, an excitatory neurotransmitter that plays a crucial role in sexual desire.^[1]

Signaling Pathway Diagram



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Caption: Bremelanotide (RM-49) signaling pathway in the medial preoptic area (mPOA).

Clinical Trial Data

The efficacy and safety of Bremelanotide have been evaluated in two identical Phase 3, randomized, double-blind, placebo-controlled, multicenter clinical trials (RECONNECT studies 301 and 302).[3]

Efficacy Data Summary

Endpoint	Study 301[3]	Study 302[3]	Integrated Studies[3]
Change in FSFI-D Score*	0.30 (p < 0.001)	0.42 (p < 0.001)	0.35 (p < 0.001)
Change in FSDS-DAO Score**	-0.37 (p < 0.001)	-0.29 (p = 0.005)	-0.33 (p < 0.001)

*FSFI-D: Female Sexual Function Index–Desire Domain **FSDS-DAO: Female Sexual Distress Scale–Desire/Arousal/Orgasm

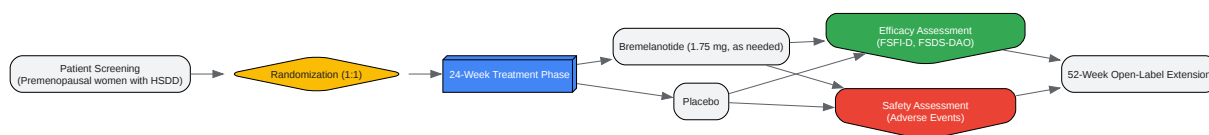
Safety Data: Common Treatment-Emergent Adverse Events

Adverse Event	Bremelanotide Group (%) [4]	Placebo Group (%) [2]
Nausea	40.0	1.3
Flushing	20.3	0.3
Headache	11.3	1.9

Experimental Protocols: Clinical Trial Methodology

The following provides a generalized overview of the methodology used in the RECONNECT clinical trials.

Study Design Workflow



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Caption: Generalized workflow for the RECONNECT Phase 3 clinical trials.

Inclusion Criteria

- Premenopausal women diagnosed with HSDD.

Treatment Protocol

- Participants were randomized to receive either Bremelanotide (1.75 mg) or a placebo.[3]
- The medication was self-administered subcutaneously as needed.[3]
- The treatment period lasted for 24 weeks.[3]

Efficacy and Safety Assessment

- Efficacy: The co-primary efficacy endpoints were the change from baseline to the end of the study in the Female Sexual Function Index–Desire Domain (FSFI-D) score and the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) item 13 score.[3]
- Safety: Adverse events were monitored and recorded throughout the study.[3]

Conclusion

Bremelanotide (RM-49) has demonstrated statistically significant improvements in sexual desire and a reduction in related distress for premenopausal women with HSDD.[3] Its mechanism is believed to be centrally mediated through the activation of melanocortin receptors, leading to an increase in dopamine release.[1] The most common adverse effects

are nausea, flushing, and headache.[3][4] Further research may elucidate more detailed aspects of its signaling pathways and explore other potential therapeutic applications.

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